Cas no 2058740-79-5 (1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione)

1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione structure
2058740-79-5 structure
Product name:1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione
CAS No:2058740-79-5
MF:C19H24N2O5S
Molecular Weight:392.469264030457
CID:5378312

1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione 化学的及び物理的性質

名前と識別子

    • 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione
    • インチ: 1S/C19H24N2O5S/c1-12-3-6-16(26-2)17(9-12)27(24,25)21-13-4-5-14(21)11-15(10-13)20-18(22)7-8-19(20)23/h3,6,9,13-15H,4-5,7-8,10-11H2,1-2H3
    • InChIKey: CDNOVWNKACHQQB-UHFFFAOYSA-N
    • SMILES: N1(C2CC3N(S(C4=CC(C)=CC=C4OC)(=O)=O)C(CC3)C2)C(=O)CCC1=O

じっけんとくせい

  • 密度みつど: 1.362±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 605.9±65.0 °C(Predicted)
  • 酸度系数(pKa): -1.53±0.20(Predicted)

1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
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F6473-7425-25mg
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2058740-79-5 90%+
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2058740-79-5 90%+
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F6473-7425-20mg
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F6473-7425-40mg
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$140.0 2023-04-25
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F6473-7425-5μmol
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F6473-7425-100mg
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2058740-79-5 90%+
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$248.0 2023-04-25
Life Chemicals
F6473-7425-3mg
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2058740-79-5 90%+
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$63.0 2023-04-25
Life Chemicals
F6473-7425-15mg
1-[8-(2-methoxy-5-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
2058740-79-5 90%+
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$89.0 2023-04-25
Life Chemicals
F6473-7425-1mg
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2058740-79-5 90%+
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$54.0 2023-04-25

1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione 関連文献

1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedioneに関する追加情報

Exploring the Potential of 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione (CAS No. 2058740-79-5) in Modern Research

The compound 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione (CAS No. 2058740-79-5) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its complex bicyclic framework and functional groups, this compound presents intriguing possibilities for researchers exploring novel therapeutic agents. The presence of the 8-azabicyclo[3.2.1]octane core, combined with the 2,5-pyrrolidinedione moiety, suggests potential interactions with biological targets that could be leveraged in drug development.

Recent trends in pharmaceutical research have highlighted the importance of sulfonyl-containing compounds due to their diverse biological activities. The 2-methoxy-5-methylphenylsulfonyl group in this molecule may contribute to enhanced binding affinity and selectivity, making it a valuable scaffold for designing enzyme inhibitors or receptor modulators. Researchers are particularly interested in how the 8-azabicyclo[3.2.1]octane structure influences the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability.

The 2,5-pyrrolidinedione (also known as succinimide) portion of the molecule is another area of focus, as this structural motif is found in several clinically relevant compounds. This feature raises questions about the compound's potential as a precursor for central nervous system (CNS)-active drugs, given the known neuroactive properties of similar succinimide derivatives. Current investigations are exploring whether modifications to this portion could yield compounds with improved efficacy or reduced side effects.

From a synthetic chemistry perspective, the preparation of 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione presents interesting challenges that have attracted attention in methodological development. The construction of the 8-azabicyclo[3.2.1]octane system requires specialized synthetic approaches, making this compound a valuable case study for asymmetric synthesis and ring-forming reactions. Recent publications have described innovative strategies for accessing similar frameworks, reflecting the growing importance of such structures in medicinal chemistry.

In the context of current pharmaceutical trends, this compound aligns with several hot topics in drug discovery, including the development of targeted protein degraders and allosteric modulators. The unique three-dimensional structure of the 8-azabicyclo[3.2.1]octane core may provide novel vectors for interacting with challenging biological targets that have proven difficult to address with conventional flat aromatic systems. This has led to speculation about its potential application in protein-protein interaction inhibitors, an area of intense research interest.

The physicochemical properties of 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione are also noteworthy from a drug development perspective. The balance between the polar sulfonyl and pyrrolidinedione groups and the lipophilic bicyclic system suggests interesting solubility characteristics that could be optimized for various administration routes. These properties are currently being investigated in relation to bioavailability enhancement strategies, another key focus area in modern pharmaceutics.

As research into 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione progresses, scientists are particularly interested in its potential metabolic fate. The presence of multiple sites susceptible to enzymatic transformation (the methoxy group, methyl substituent, and pyrrolidinedione ring) makes this compound an interesting subject for metabolism studies and prodrug design. Understanding these pathways could lead to the development of derivatives with optimized pharmacokinetic profiles.

The growing interest in 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione is reflected in the increasing number of patent applications and research publications mentioning related structures. While specific therapeutic applications remain to be fully elucidated, preliminary data suggest potential utility in addressing unmet medical needs. The compound's structural features make it a promising candidate for further investigation in several therapeutic areas, pending comprehensive biological evaluation.

From a commercial perspective, the availability of 1-[8-[(2-Methoxy-5-methylphenyl)sulfonyl]-8-azabicyclo[3.2.1]oct-3-yl]-2,5-pyrrolidinedione (CAS No. 2058740-79-5) for research purposes has been expanding, with several specialty chemical suppliers now offering this compound in various quantities. The growing market for such structurally complex intermediates reflects the pharmaceutical industry's continued focus on innovative molecular architectures in drug discovery programs.

Future research directions for this compound are likely to focus on structure-activity relationship studies, exploring how modifications to each component of the molecule (the azabicyclooctane, sulfonylaryl, and pyrrolidinedione portions) affect biological activity. Such investigations could lead to the identification of more potent or selective analogs, potentially opening new avenues in therapeutic development. The unique combination of structural features in this molecule ensures it will remain an interesting subject of study in the coming years.

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